An In-depth Technical Guide to 2-(Trifluoromethyl)benzamidine Hydrochloride (CAS Number: 1171756-10-7)
An In-depth Technical Guide to 2-(Trifluoromethyl)benzamidine Hydrochloride (CAS Number: 1171756-10-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzamidine hydrochloride is a versatile and highly functionalized organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and drug discovery. Its strategic incorporation of a trifluoromethyl group onto the benzamidine scaffold imparts unique physicochemical properties that render it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical characteristics, synthesis, potential mechanisms of action, and applications, offering a technical resource for researchers leveraging this compound in their work.
The primary utility of 2-(Trifluoromethyl)benzamidine hydrochloride lies in its role as a key intermediate in the development of potent inhibitors for a variety of enzymes and receptors.[1] Its structural attributes make it an attractive starting point for medicinal chemists aiming to design targeted therapies, with notable potential in the fields of oncology and infectious diseases.[1] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets, making this compound a subject of considerable research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Trifluoromethyl)benzamidine hydrochloride is essential for its effective handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1171756-10-7 | Chem-Impex[1] |
| Molecular Formula | C₈H₈ClF₃N₂ | Chem-Impex[1] |
| Molecular Weight | 224.61 g/mol | Chem-Impex[1] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[1] |
| Purity | ≥ 95% (HPLC) | Chem-Impex[1] |
| Melting Point | 160-166 °C (for the related compound 2-(Trifluoromethyl)benzamide) | ChemicalBook[2], Tokyo Chemical Industry[3] |
| Solubility | No quantitative data available. Related benzamidine hydrochlorides are soluble in water and alcohol. DMSO is miscible with water and most organic liquids.[4] | |
| Storage | 0-8 °C, protected from moisture. | Chem-Impex[1] |
Synthesis and Chemical Logic
The synthesis of 2-(Trifluoromethyl)benzamidine hydrochloride typically proceeds through a multi-step route, commencing with a suitable trifluoromethyl-substituted precursor. A logical and commonly employed pathway involves the conversion of 2-(trifluoromethyl)benzonitrile to the corresponding benzamidine via the Pinner reaction.
Conceptual Synthesis Workflow
Detailed Synthetic Protocol (Pinner Reaction)
The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles. The causality behind this choice lies in its high efficiency and the relative accessibility of the nitrile starting material.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
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Reaction Setup: A solution of 2-(trifluoromethyl)benzonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the intermediate.
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Introduction of HCl: The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is typically continued until saturation is reached, indicated by the cessation of HCl absorption.
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Intermediate Formation: The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (typically 12-24 hours). During this time, the ethyl 2-(trifluoromethyl)benzimidate hydrochloride, also known as the Pinner salt, precipitates from the solution as a white solid.
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Isolation: The solid intermediate is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting material, and dried under vacuum.
Step 2: Ammonolysis to the Benzamidine
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Reaction Setup: The dried Pinner salt is suspended in a solution of anhydrous ethanol.
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Ammonia Addition: The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture, or a solution of ammonia in ethanol is added. The reaction is highly exothermic and requires careful temperature control.
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Amidine Formation: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude 2-(trifluoromethyl)benzamidine is then purified.
Step 3: Formation of the Hydrochloride Salt
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Salt Formation: The purified 2-(trifluoromethyl)benzamidine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethanol.
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HCl Addition: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.
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Precipitation and Isolation: The 2-(Trifluoromethyl)benzamidine hydrochloride precipitates as a solid. The solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the final product.
Mechanism of Action and Biological Significance
While 2-(Trifluoromethyl)benzamidine hydrochloride is primarily utilized as a synthetic intermediate, its structural motifs are present in a range of biologically active molecules. The benzamidine moiety is a well-established pharmacophore known to interact with serine proteases.[5][6] The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly enhance the inhibitory potency and pharmacokinetic properties of a parent compound.
Potential Therapeutic Targets
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Serine Proteases: Benzamidine and its derivatives are known to be competitive inhibitors of trypsin-like serine proteases.[5][6] The amidinium group mimics the protonated side chain of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes. Therefore, molecules derived from 2-(Trifluoromethyl)benzamidine hydrochloride could potentially target serine proteases involved in coagulation (e.g., thrombin, Factor Xa), fibrinolysis (e.g., plasmin), and inflammation.
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ATP-Binding Cassette (ABC) Transporters: There is emerging evidence that some benzamide derivatives can act as inhibitors of ABC transporters, such as ABCG2 (Breast Cancer Resistance Protein).[7] Overexpression of ABCG2 is a significant mechanism of multidrug resistance in cancer.[7] Compounds that can inhibit this transporter have the potential to restore the efficacy of chemotherapeutic agents. The trifluoromethyl group could play a crucial role in the interaction with the transporter.
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Antiviral and Antimicrobial Applications: The trifluoromethyl group is a common feature in many antiviral and antimicrobial drugs.[8][9] Benzimidazole derivatives, which can be synthesized from benzamidines, have shown a broad spectrum of biological activities, including antiviral, antifungal, and antibacterial properties.[8] Research into trifluoromethyl-substituted N-arylcinnamamides has also demonstrated anti-infective activity, particularly against Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis.[10]
Illustrative Signaling Pathway Involvement
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(TRIFLUOROMETHYL)BENZAMIDE CAS#: 360-64-5 [chemicalbook.com]
- 3. 2-(Trifluoromethyl)benzamide | 360-64-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Antiviral Activity of Trifluoromethylthiolane Derivatives | MDPI [mdpi.com]
- 10. sciforum.net [sciforum.net]
